
7-Methoxyfenoldopam
Overview
Description
7-Methoxyfenoldopam is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its benzazepine core, which is a bicyclic structure containing both benzene and azepine rings. The presence of chloro, hydroxy, and methoxy functional groups further enhances its chemical reactivity and potential biological activity .
Preparation Methods
The synthesis of 7-Methoxyfenoldopam typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of functional groups: The chloro, hydroxy, and methoxy groups are introduced through substitution reactions using specific reagents under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
7-Methoxyfenoldopam undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Preliminary studies suggest potential anti-cancer properties, making it a subject of interest in drug development.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism by which 7-Methoxyfenoldopam exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzazepine derivatives, such as:
- 5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- 9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
These compounds share structural similarities but differ in the presence or absence of specific functional groups, which can significantly impact their chemical reactivity and biological activity. The unique combination of functional groups in 7-Methoxyfenoldopam distinguishes it from its analogs and contributes to its specific properties .
Biological Activity
7-Methoxyfenoldopam is a derivative of fenoldopam, which is known for its selective agonistic activity on dopamine D1 receptors. This compound has garnered interest in various fields of research due to its potential therapeutic applications, particularly in cardiovascular and renal health. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, effects on different biological systems, and relevant research findings.
This compound primarily acts as a dopamine D1 receptor agonist , which leads to vasodilation and increased renal blood flow. The compound's mechanism involves the activation of adenylate cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This pathway is crucial for mediating the effects of dopamine on renal function and vascular tone.
Key Biological Effects
- Vasodilation : Through D1 receptor activation, this compound induces relaxation of vascular smooth muscle, leading to decreased systemic vascular resistance.
- Renal Protection : The compound enhances renal perfusion, which is particularly beneficial in conditions like acute kidney injury (AKI) where renal blood flow is compromised.
- Antiproliferative Effects : Research indicates that this compound may inhibit the proliferation of certain cancer cell lines by modulating signaling pathways associated with cell growth and survival.
In Vitro Studies
A study examining the effects of fenoldopam derivatives on various cell lines demonstrated that this compound significantly reduced the proliferation of MDA-MB-231 breast cancer cells. The mechanism involved the upregulation of apoptotic markers such as cleaved caspase 3 and autophagy markers like LC3A/B II, suggesting a potential role in cancer therapy .
In Vivo Studies
In animal models, administration of this compound resulted in significant improvements in renal function metrics during induced AKI. The compound was shown to reduce the need for renal replacement therapy and lower mortality rates in critically ill patients . The efficacy was attributed to its ability to enhance renal blood flow while minimizing adverse hemodynamic effects.
Case Studies
Several clinical studies have highlighted the benefits of fenoldopam (and by extension, its derivatives) in managing hypertension and protecting against renal injury. A systematic review including multiple randomized controlled trials indicated that fenoldopam significantly reduces the risk of AKI and associated complications in postoperative patients .
Table 1: Summary of Biological Activities of this compound
Biological Activity | Mechanism | Outcome |
---|---|---|
Vasodilation | D1 receptor agonism | Decreased systemic vascular resistance |
Renal Protection | Increased renal blood flow | Reduced AKI incidence |
Antiproliferative Effects | Modulation of apoptotic pathways | Inhibition of cancer cell proliferation |
Table 2: Clinical Outcomes Associated with Fenoldopam Treatment
Study Type | Population | Key Findings |
---|---|---|
Randomized Controlled Trials | Critically ill patients | Reduced AKI risk (OR 0.43) |
Meta-analysis | Surgical patients | Lower mortality (OR 0.64) |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 7-Methoxyfenoldopam with methodological rigor?
- Methodological Answer : Synthesis should follow validated protocols for fenoldopam derivatives, incorporating methoxy group introduction via nucleophilic substitution or other regioselective methods. Characterization requires spectroscopic techniques (e.g., NMR for structural confirmation, mass spectrometry for molecular weight validation) and chromatographic purity assessments (HPLC ≥95%). Include detailed synthetic pathways and side-product analysis to ensure reproducibility .
Q. What in vitro models are appropriate for initial pharmacological screening of this compound?
- Methodological Answer : Use cell-based assays targeting dopamine receptor subtypes (D1/D5), with radioligand binding studies to quantify affinity (Ki values). Include positive controls (e.g., fenoldopam) and negative controls (vehicle-only groups). Ensure dose-response curves cover 3–5 logarithmic concentrations to establish EC50/IC50 values .
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer : Perform pharmacokinetic stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Use LC-MS/MS to quantify degradation products over 24 hours. Report half-life (t½) and degradation pathways, comparing results to structurally related compounds .
Advanced Research Questions
Q. What strategies resolve contradictions in reported data on this compound’s receptor selectivity?
- Methodological Answer : Conduct meta-analyses of existing studies to identify methodological variability (e.g., receptor isoform expression systems, assay temperatures). Validate findings using orthogonal methods like calcium flux assays and CRISPR-edited cell lines to isolate receptor contributions. Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study bias .
Q. How can mixed-methods approaches enhance understanding of this compound’s dual agonism/antagonism effects?
- Methodological Answer : Combine quantitative dose-response analyses with qualitative molecular dynamics simulations to map ligand-receptor interactions. Use in silico docking (e.g., AutoDock Vina) to predict binding poses, followed by functional assays to confirm mechanistic hypotheses. Triangulate data to address discrepancies between computational and experimental results .
Q. What experimental designs are optimal for studying this compound’s off-target effects in vivo?
- Methodological Answer : Employ transgenic animal models (e.g., D1 receptor knockout mice) and multi-omics profiling (transcriptomics, metabolomics) to identify off-target pathways. Use positron emission tomography (PET) with radiolabeled this compound to assess tissue distribution and validate target engagement .
Q. Data Management and Reproducibility
Q. How should researchers manage conflicting pharmacokinetic data across studies?
- Methodological Answer : Standardize reporting of parameters (e.g., bioavailability, clearance) using guidelines from the FDA Bioanalytical Method Validation . Share raw datasets in repositories like Zenodo to enable reanalysis. Apply sensitivity analyses to identify outliers or assay-specific artifacts .
Q. What protocols ensure reproducibility in dose-response studies?
- Methodological Answer : Pre-register experimental designs (e.g., on Open Science Framework) detailing animal strain, sample sizes, and randomization. Use automated liquid handlers to minimize pipetting variability. Report data in compliance with the ARRIVE guidelines for preclinical studies .
Q. Ethical and Reporting Standards
Q. How can researchers address ethical considerations in animal studies involving this compound?
- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Obtain approval from institutional animal care committees (IACUC) and include ethics statements in manuscripts. Use non-invasive monitoring (e.g., telemetry) to minimize distress during hemodynamic studies .
Q. What frameworks guide the formulation of clinically relevant research questions for this compound?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define study scope. For example: “In hypertensive models (P), does this compound (I) compared to fenoldopam (C) reduce renal vascular resistance (O)?” Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
Q. Data Presentation and Peer Review
Q. How should researchers present contradictory in vitro vs. in vivo efficacy data in manuscripts?
- Methodological Answer : Use tables to juxtapose key variables (e.g., receptor density, metabolic clearance) across experimental systems. Discuss limitations of reductionist models (e.g., cell lines lacking physiological milieu) and propose follow-up studies (e.g., ex vivo organoid models) .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in heterogeneous populations?
- Methodological Answer : Employ mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical models to pool data from small-sample studies. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize clinical relevance .
Properties
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-22-17-15(21)8-13-12(16(17)18)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWJZXRBBYETAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CNCCC2=C1Cl)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915077 | |
Record name | 9-Chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95183-47-4 | |
Record name | 7-Methoxyfenoldopam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095183474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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